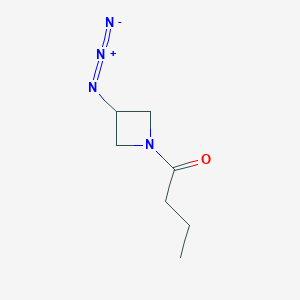

1-(3-Azidoazetidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-(3-azidoazetidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFBCYPIYQTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Azidoazetidin-1-yl)butan-1-one typically proceeds via a multi-step process involving:

- Ring-opening of epoxides with sodium azide , producing azido-hydroxyalkane intermediates.

- Intramolecular cyclization (ring-closure) via a Staudinger-type reaction or base-promoted nucleophilic substitution , forming the azetidine ring.

- Subsequent functional group manipulations as needed.

This approach exploits the reactivity of epoxides and azides to construct the azetidine ring bearing the azido substituent in a regio- and stereoselective manner.

Detailed Preparation Steps

Step 1: Epoxide Ring-Opening with Sodium Azide

- Starting from an appropriate epoxide (e.g., substituted oxiranes or oxiranylmethyl derivatives), sodium azide is used to open the epoxide ring.

- This nucleophilic ring-opening occurs regioselectively, leading to azido-hydroxyalkane intermediates.

- The hydroxyl and azido groups are positioned to facilitate subsequent cyclization.

Step 2: Intramolecular Cyclization to Azetidine

- The azido-hydroxyalkane intermediate undergoes intramolecular nucleophilic substitution under strongly basic conditions.

- A superbase mixture such as lithium diisopropylamide (LDA) combined with potassium tert-butoxide (KOR) in tetrahydrofuran (THF) at low temperature (−78 °C) is employed.

- This promotes regio- and diastereoselective cyclization to form the four-membered azetidine ring.

- The reaction favors formation of the trans-azetidine isomer with high selectivity.

- Alternative bases or conditions fail to produce the desired azetidine efficiently, highlighting the importance of these reaction parameters.

Step 3: Purification and Characterization

- The azetidine product is isolated typically by column chromatography.

- Diastereomers can be separated if formed, with trans isomers generally favored.

- Spectroscopic methods such as ^1H NMR, ROESY, and NOESY confirm the stereochemistry of the azetidine ring.

Mechanistic Insights and Reaction Analysis

- Quantum chemical calculations (Density Functional Theory) support the kinetic control of the ring-closure step.

- The reaction proceeds via deprotonation at the benzylic position of the azido-hydroxyalkane intermediate, followed by nucleophilic attack on the epoxide carbon.

- The calculated activation enthalpies and Gibbs free energies indicate that formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine alternatives.

- The trans-azetidine isomer is more stable than the cis isomer due to reduced steric hindrance.

- The reaction mechanism aligns with Baldwin’s rules for ring closure, and the presence of explicit solvent molecules and metal cations (Li^+ and K^+) in the model explains the regio- and stereoselectivity observed experimentally.

Representative Data Table: Thermodynamic Parameters of Ring-Closure (Example Compound 2d)

| Product Isomer | Activation Enthalpy ΔH‡ (kJ/mol) | Activation Gibbs Free Energy ΔG‡ (kJ/mol) | Reaction Enthalpy ΔH (kJ/mol) | Reaction Gibbs Free Energy ΔG (kJ/mol) |

|---|---|---|---|---|

| trans-1-(azetidine) (1d-t) | 50.5 | 58.0 | −160.2 | −152.4 |

| cis-1-(azetidine) (1d-c) | 65.6 | 67.7 | −128.8 | −120.8 |

| trans-pyrrolidine (10d-t) | 70.8 | 79.4 | −267.1 | −245.1 |

| cis-pyrrolidine (10d-c) | 77.1 | 80.8 | −215.3 | −205.9 |

Note: The four-membered azetidine ring formation has lower activation barriers compared to five-membered pyrrolidine rings, despite the latter being thermodynamically more stable, indicating kinetic control of the reaction.

Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Substituted epoxides (oxiranes), sodium azide |

| Solvent | Tetrahydrofuran (THF) |

| Base | Lithium diisopropylamide (LDA) + potassium tert-butoxide (KOR) superbase |

| Temperature | −78 °C (low temperature) |

| Reaction type | Ring-opening (nucleophilic substitution), followed by intramolecular cyclization |

| Stereoselectivity | High trans selectivity for azetidine ring |

| Purification | Column chromatography |

| Characterization techniques | ^1H NMR, ROESY, NOESY, LC–MS |

Research Findings and Applications

- The preparation method is scalable, demonstrated at 20 mmol scale with consistent yields.

- Substituents on the starting materials influence yields and selectivity; electron-withdrawing groups may reduce nucleophilicity and yield.

- The azido group allows further functionalization, making this compound a valuable building block in organic synthesis and medicinal chemistry.

- The compound’s strained azetidine ring and azido functionality enable applications in drug discovery and polymer chemistry.

Chemical Reactions Analysis

1-(3-Azidoazetidin-1-yl)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group into an amine group.

Substitution: The azido group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium azide for ring-opening and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Azidoazetidin-1-yl)butan-1-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive azido group.

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development.

Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Aminoazetidin-1-yl)butan-1-one (CAS 1411421-51-6)

- Structural Differences: The amino (-NH₂) substituent replaces the azide (-N₃) group on the azetidine ring.

- Reactivity and Applications: The amino group enables nucleophilic reactions, such as amide bond formation or Schiff base synthesis, for drug derivatization. In contrast, the azide group in 1-(3-azidoazetidin-1-yl)butan-1-one facilitates bioorthogonal click chemistry, offering faster and more selective coupling under mild conditions .

- Availability : Both compounds are marketed by pharmaceutical suppliers at >95% purity, underscoring their roles in medicinal chemistry .

1-(3-Methoxyazetidin-1-yl)butan-1-one

- Structural Differences : A methoxy (-OCH₃) group replaces the azide.

- Synthesis and Stability :

- Synthesized in 88% yield via coupling of 3-methoxyazetidine-HCl and butyric acid, indicating efficient production under standard conditions .

- The electron-donating methoxy group enhances ring stability compared to the electron-withdrawing azide, which may increase susceptibility to ring strain or decomposition.

β-Keto Amines: Eutylone and Ethylphenidate

- Structural Differences: These compounds feature benzodioxolyl or phenyl groups instead of azetidine and lack the azide moiety (e.g., Eutylone: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) .

- Pharmacological Contrast: Eutylone and Ethylphenidate are psychoactive substances acting as stimulants or entactogens due to their β-keto-amine motifs and aromatic substituents . In contrast, azetidine derivatives like this compound are primarily synthetic intermediates, emphasizing divergent applications despite shared butanone backbones.

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | CAS Number | Yield/Purity | Key Applications |

|---|---|---|---|---|---|

| This compound | Azido (-N₃) | C₇H₁₂N₄O | Not Provided | 95% purity | Click chemistry, drug synthesis |

| 1-(3-Aminoazetidin-1-yl)butan-1-one | Amino (-NH₂) | C₇H₁₄N₂O | 1411421-51-6 | 95% purity | Drug intermediates, amide synthesis |

| 1-(3-Methoxyazetidin-1-yl)butan-1-one | Methoxy (-OCH₃) | C₈H₁₅NO₂ | Not Provided | 88% yield | Organic synthesis, stable intermediates |

| Eutylone | Benzodioxolyl, ethylamino | C₁₅H₂₁NO₂ | 57413-43-1 | Not Provided | Psychoactive research |

Research Implications and Limitations

- Structural Analysis : Tools like SHELX programs are critical for resolving molecular geometries of such compounds via X-ray crystallography, though specific structural data for this compound remains unreported in the provided evidence .

- Knowledge Gaps: Synthetic routes, kinetic stability, and pharmacological profiles of this compound require further study. The evidence prioritizes commercial availability over mechanistic details .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Azidoazetidin-1-yl)butan-1-one, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with ketone precursors. Key steps include:

- Azetidine functionalization : Introduce the azido group at the 3-position via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents like DMF) .

- Ketone formation : Use a butanone backbone with activating groups to facilitate coupling.

- Optimization : Control reaction temperature (0–25°C) and stoichiometry to avoid azide decomposition or undesired cyclization. Catalysts like Pd/C may enhance selectivity .

- Critical Parameters : Monitor reaction progress via TLC or LC-MS to detect intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR identifies azetidine ring protons (δ 3.5–4.5 ppm) and ketone carbonyl (δ 205–210 ppm). Azido groups (δ ~3.3 ppm) require careful integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of N₂ from the azido group) .

- IR Spectroscopy : Strong absorbance at ~2100 cm⁻¹ (N₃ stretch) and ~1700 cm⁻¹ (C=O) .

Q. How can reverse-phase HPLC be optimized for purity analysis of this compound?

- Chromatographic Conditions :

- Column : C18 stationary phase (e.g., Newcrom R1) with 5 μm particle size .

- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 30% to 70% over 20 min.

- Detection : UV at 254 nm for ketone/azide moieties. Retention time typically 12–15 min .

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s reactivity in click chemistry applications?

- Mechanistic Insight : The strained four-membered azetidine ring enhances reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azido group acts as a dipolarophile, forming stable triazole adducts with alkynes.

- Applications :

- Bioconjugation : Attach fluorescent tags or biomolecules via triazole linkages .

- Material Science : Incorporate into polymers for functionalized surfaces .

- Challenges : Competing ring-opening reactions require inert conditions (argon atmosphere, dry solvents) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Case Study : Discrepancies in enzyme inhibition assays may arise from:

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference.

- Metabolic Instability : Perform stability assays in liver microsomes.

- Off-Target Effects : Employ orthogonal assays (e.g., SPR, ITC) to validate target binding .

- Data Normalization : Include positive/negative controls (e.g., known inhibitors) in each assay batch.

Q. How can SHELX software improve crystallographic refinement of this compound?

- Workflow :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Structure Solution : Use SHELXD for phase determination via dual-space methods .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., azide bond lengths: ~1.10–1.15 Å) .

Q. What computational methods predict the compound’s interaction with biological targets?

- In Silico Approaches :

- Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

- ADMET Prediction : SwissADME evaluates logP (predicted ~2.6) and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.